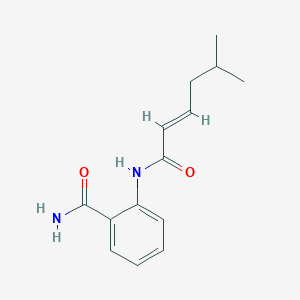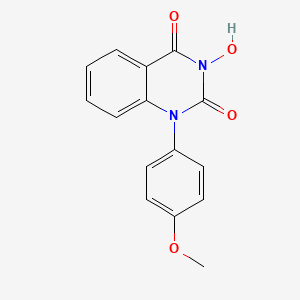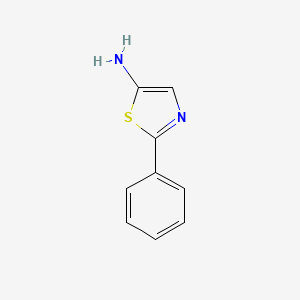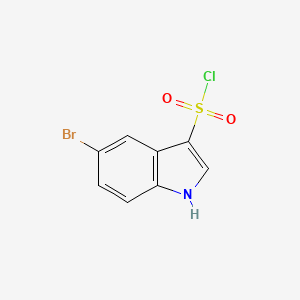
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which it belongs.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors such as bromoacetylisoxazole with thiourea to yield aminothiazoles, followed by condensation with other reagents to obtain the final product . Another method includes the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give aminothiazoles, which are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions, which can influence the stability and properties of the compounds . These interactions are crucial in the formation of supramolecular structures and can affect the biological activity of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including hydrolysis, which can enhance their biological activities . The presence of substituents on the phenyl ring or other parts of the molecule can also affect the reactivity and the types of chemical reactions the compounds can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, stability, and minimum gelator concentration (MGC), are influenced by their molecular structure and the nature of the substituents . These properties are important for the potential application of these compounds as pharmaceutical agents, as they can affect the bioavailability and efficacy of the compounds.
Scientific Research Applications
Anticancer Activity
Research led by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of thiazole derivatives for their anticancer activities against several cancer cell lines. These compounds, structurally related to "N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)pivalamide," showed promising results, with some derivatives exhibiting higher anticancer activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Agents
Bikobo et al. (2017) synthesized a series of thiazole derivatives to assess their antimicrobial potential. The study revealed that some of the synthesized molecules had more potent antibacterial activities than the reference drugs against pathogenic strains. These findings underscore the potential of thiazole derivatives, including those structurally similar to "this compound," as effective antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Cystic Fibrosis Therapy
Yu et al. (2008) discovered a compound, closely related to "this compound," which exhibited significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This study highlights the therapeutic potential of such compounds in the treatment of cystic fibrosis (Yu, Yoo, Yang, Lodewyk, Meng, El-Idreesy, Fettinger, Tantillo, Verkman, & Kurth, 2008).
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a thiazole ring are involved in a wide range of biochemical pathways, from dna synthesis to signal transduction .
properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSTKWPJILWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)
![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)


![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)